4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid
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Overview
Description
4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structural properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid derivatives with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods ensure high purity and yield, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability and longevity of materials.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a stabilizer by reacting with free radicals and preventing oxidative degradation. This property is particularly useful in polymer chemistry, where it helps maintain the integrity of materials under various conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid include:
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethyl-4-piperidinol
- Poly[6-[(1,1,3,3-tetramethylbutyl)amino]-s-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-hexamethylene[(2,2,6,6-tetramethyl-4-piperidyl)imino]
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique stabilizing properties. This makes it particularly effective in applications requiring high stability and resistance to degradation .
Properties
Molecular Formula |
C28H42N4O6 |
---|---|
Molecular Weight |
530.7g/mol |
IUPAC Name |
4,6-bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H42N4O6/c1-25(2)11-15(12-26(3,4)31-25)29-21(33)17-9-18(20(24(37)38)10-19(17)23(35)36)22(34)30-16-13-27(5,6)32-28(7,8)14-16/h9-10,15-16,31-32H,11-14H2,1-8H3,(H,29,33)(H,30,34)(H,35,36)(H,37,38) |
InChI Key |
QQBNBHKOVNNBCV-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3CC(NC(C3)(C)C)(C)C)C |
Canonical SMILES |
CC1(CC(CC([NH2+]1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)[O-])C(=O)[O-])C(=O)NC3CC([NH2+]C(C3)(C)C)(C)C)C |
Origin of Product |
United States |
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